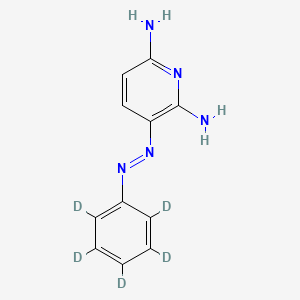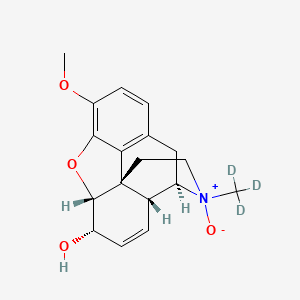
Codeine-d3 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Codeine-d3 N-Oxide is a derivative of codeine, an opiate used for its analgesic properties. This compound is an active metabolite of codeine and is known for its potential pharmaceutical applications. It is classified as a Schedule I controlled substance due to its narcotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Codeine-d3 N-Oxide can be synthesized through the oxidation of codeine. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at a low temperature to prevent the decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Codeine-d3 N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can convert it back to codeine or other derivatives.
Substitution: Substitution reactions can modify the functional groups attached to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of codeine, such as morphine-N-oxide and hydromorphone-N-oxide .
Wissenschaftliche Forschungsanwendungen
Codeine-d3 N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of codeine metabolites.
Biology: Studied for its effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Investigated for its potential use as a pharmaceutical drug, although it is considerably weaker than codeine.
Industry: Utilized in the development of new analgesic drugs and in forensic toxicology for drug testing
Wirkmechanismus
Codeine-d3 N-Oxide exerts its effects by interacting with opioid receptors in the central nervous system. It mimics the action of endogenous opioids, leading to analgesic effects. The compound binds to the mu-opioid receptor, inhibiting the transmission of pain signals and reducing the perception of pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine-N-Oxide: Another metabolite of morphine with similar properties.
Hydromorphone-N-Oxide: A derivative of hydromorphone with comparable effects.
Norcodeine: A metabolite of codeine with different pharmacological properties
Uniqueness
Codeine-d3 N-Oxide is unique due to its specific interaction with opioid receptors and its potential use in pharmaceutical applications. Unlike other similar compounds, it has a distinct metabolic pathway and pharmacokinetic profile, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C18H21NO4 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-oxido-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-,19?/m0/s1/i1D3 |
InChI-Schlüssel |
BDLSDHWCOJPHIE-XIJAQJIMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)[O-] |
Kanonische SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



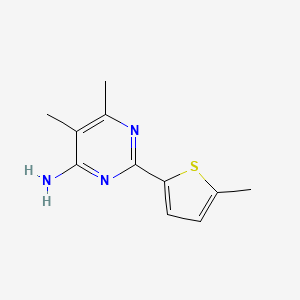

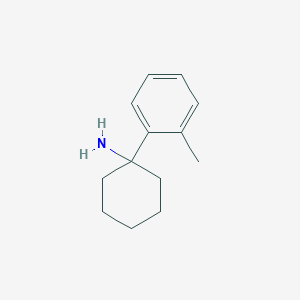
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
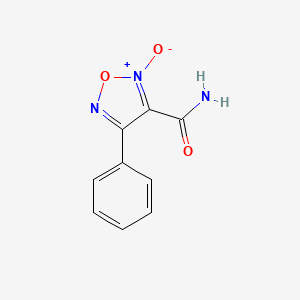
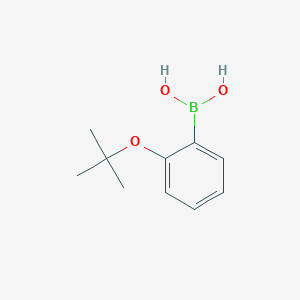
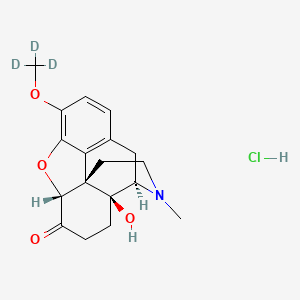

![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
